(3,5-Dichloropyridin-4-yl)-trimethylsilane

Description

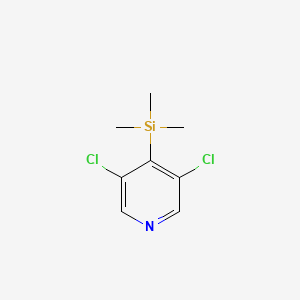

(3,5-Dichloropyridin-4-yl)-trimethylsilane is a pyridine derivative featuring a trimethylsilyl (-Si(CH₃)₃) group at the 4-position and chlorine atoms at the 3- and 5-positions of the pyridine ring. This compound is of interest in organic synthesis due to the electron-withdrawing effects of the chlorine substituents and the steric bulk of the silyl group, which can influence reactivity and regioselectivity in cross-coupling reactions or nucleophilic substitutions.

Properties

Molecular Formula |

C8H11Cl2NSi |

|---|---|

Molecular Weight |

220.17 g/mol |

IUPAC Name |

(3,5-dichloropyridin-4-yl)-trimethylsilane |

InChI |

InChI=1S/C8H11Cl2NSi/c1-12(2,3)8-6(9)4-11-5-7(8)10/h4-5H,1-3H3 |

InChI Key |

LLBPCYIPKTZJQY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=NC=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloropyridin-4-yl)-trimethylsilane typically involves the reaction of 3,5-dichloropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloropyridin-4-yl)-trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: The compound can be reduced to form the corresponding pyridine derivatives with fewer chlorine atoms.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or THF.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Products include pyridine N-oxides.

Reduction: Products include partially or fully dechlorinated pyridines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Development

(3,5-Dichloropyridin-4-yl)-trimethylsilane serves as a critical intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the preparation of roflumilast, a selective phosphodiesterase 4 inhibitor used in treating chronic obstructive pulmonary disease (COPD). The synthesis process includes the formation of complex intermediates that utilize this compound as a building block .

2. Antiviral and Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antiviral properties. For instance, studies have synthesized various derivatives that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating potential against viral infections . Additionally, compounds derived from this silane have shown antitumor activity, with some exhibiting nanomolar potency against specific cancer cell lines .

Synthetic Applications

1. Organic Synthesis

This compound is widely used in organic synthesis due to its ability to introduce the dichloropyridine moiety into various organic frameworks. It facilitates the formation of diverse heterocycles through reactions such as nucleophilic substitution and coupling reactions. Its utility in synthesizing complex molecules is highlighted by its role in creating bioactive scaffolds .

2. Green Chemistry Approaches

Recent advancements have also focused on utilizing this compound in green chemistry applications. The compound can be involved in solvent-free reactions and multi-component reactions that yield bioactive heterocycles with reduced environmental impact .

Case Studies

Case Study 1: Roflumilast Synthesis

The synthesis of roflumilast involves several steps where this compound is utilized as a precursor. The process includes the reaction of various intermediates to achieve the final pharmaceutical product. This case exemplifies the compound's importance in developing therapeutic agents for respiratory diseases .

Case Study 2: Antitumor Derivatives

A series of compounds derived from this compound were tested for their inhibitory effects on fibroblast growth factor receptors (FGFRs). One notable derivative exhibited IC50 values in the low nanomolar range against FGFR1-4, demonstrating promising antitumor efficacy in xenograft models . This study underscores the potential of this compound in cancer therapeutics.

Mechanism of Action

The mechanism of action of (3,5-Dichloropyridin-4-yl)-trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize negative charges, making the compound more reactive in nucleophilic substitution reactions. The chlorine atoms can also participate in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and functional differences between (3,5-Dichloropyridin-4-yl)-trimethylsilane and related pyridine derivatives:

Key Findings and Contrasts

Electronic and Steric Effects

- Chlorine vs. Fluorinated Groups : The 3,5-dichloro substitution in the target compound and its amide analogs (e.g., compounds from ) introduces strong electron-withdrawing effects, enhancing electrophilicity. However, fluorinated amides (e.g., pentafluoropropanamide) exhibit higher vapor-phase activity against mosquitoes due to increased volatility and membrane permeability .

- Trimethylsilyl Group : Compared to the silyl-acetylene group in 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine , the trimethylsilyl group at position 4 in the target compound may reduce steric hindrance, favoring nucleophilic aromatic substitution.

Biological Activity

(3,5-Dichloropyridin-4-yl)-trimethylsilane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure features a pyridine ring substituted at the 3 and 5 positions with chlorine atoms, along with a trimethylsilyl group. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : Many pyridine derivatives act as inhibitors for enzymes involved in critical pathways, such as phosphodiesterase (PDE) and protein kinases. For instance, related compounds have shown selectivity towards PDE4, which is significant in treating inflammatory diseases .

- Antimicrobial Properties : The structural characteristics of chlorinated pyridines have been associated with antimicrobial activities against various pathogens. The electron-withdrawing nature of chlorine enhances the electrophilicity of the compound, potentially increasing its reactivity with microbial targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Substitution Patterns : The position and type of substituents on the pyridine ring significantly influence potency. For example, compounds with electron-withdrawing groups at specific positions have shown enhanced activity against drug-resistant strains in tuberculosis studies .

- Silyl Group Influence : The trimethylsilyl group contributes to the lipophilicity and stability of the compound, facilitating better membrane permeability and bioavailability .

Case Studies and Research Findings

- Antitubercular Activity : A study demonstrated that derivatives of pyridine with similar structures exhibited potent anti-TB activity with minimal cytotoxicity. Compounds were tested against Mycobacterium tuberculosis, showing promising results with MIC values lower than 0.016 μg/mL .

- Cancer Cell Line Studies : Research involving various cancer cell lines has indicated that chlorinated pyridine derivatives can inhibit cell proliferation effectively. For instance, compounds related to this compound showed IC50 values in the nanomolar range against specific cancer types .

- Enzymatic Inhibition Profiles : Detailed enzymatic assays revealed that derivatives could selectively inhibit key signaling pathways involved in cancer progression and inflammation . For example, a related compound demonstrated strong inhibitory effects on kinases associated with tumor growth.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.